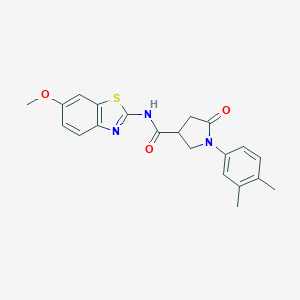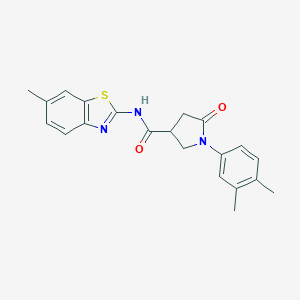
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, anxiety, and addiction. This compound has also been investigated for its potential to enhance cognitive function and memory.
Mecanismo De Acción
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate works by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, this compound enhances the inhibitory tone in the brain, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a range of effects on neuronal activity. In preclinical studies, this compound has been found to reduce seizure activity and anxiety-like behavior. It has also been shown to enhance cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy, anxiety, and addiction. Another area of interest is its potential to enhance cognitive function and memory. Additionally, further research is needed to better understand the long-term effects and potential toxicity of this compound.
Métodos De Síntesis
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is synthesized by reacting 3-(4-chlorophenyl)-3-oxopropanenitrile with ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in the presence of sodium ethoxide. The resulting compound is then hydrolyzed with hydrochloric acid to yield this compound.
Propiedades
Fórmula molecular |
C20H18ClNO4 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-13(19(24)14-7-9-16(21)10-8-14)26-20(25)15-11-18(23)22(12-15)17-5-3-2-4-6-17/h2-10,13,15H,11-12H2,1H3 |
Clave InChI |
QZKABEWLXKGTPH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)





![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)